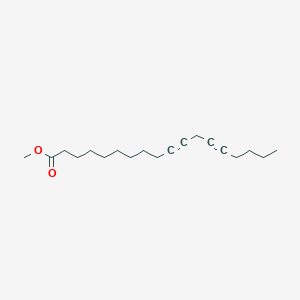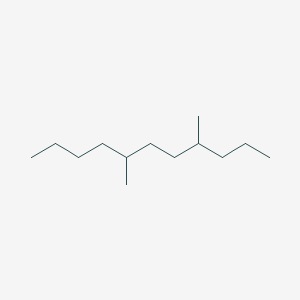
4,7-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethylundecane is a hydrocarbon with the chemical formula C13H28. It is commonly used in scientific research as a reference compound for gas chromatography-mass spectrometry analysis due to its unique properties.
Aplicaciones Científicas De Investigación
Odor Emission from Dishwashers
A study investigated the emission of unwanted odors in dishwashers, specifically identifying 4,7-dimethylundecane as one of the compounds released from plastic materials used in these appliances. This compound contributes to the undesirable odors in dishwashers, which can impact consumer preferences (Ekinci, 2021).
Crystal Engineering Studies
4,7-Dimethylpentacyclo[6.3.0.02,6.03,10.05,9] undecane-4,7-diol, a derivative of 4,7-dimethylundecane, has been studied for its structural properties. This compound forms various lattice types and is a part of crystal engineering studies to predict new inclusion hosts (Bishop et al., 1993).
Helical Tubuland Diol Host
Research on the complexation of ethanol by a helical tubuland diol host, derived from 4,7-dimethylundecane, showed that it forms cocrystalline complexes with ethanol. These complexes are important for understanding molecular interactions and potential applications in molecular encapsulation (Ahn et al., 1999).
Antibacterial Activity
Methyl-4,8-dimethylundecanate, a compound related to 4,7-dimethylundecane, was isolated from the marine actinobacterium Streptomyces albogriseolus ECR64 and showed antibacterial activity. This discovery highlights the potential of derivatives of 4,7-dimethylundecane in developing new antibacterial agents (Thirumurugan et al., 2018).
Propiedades
Número CAS |
17301-32-5 |
|---|---|
Nombre del producto |
4,7-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
4,7-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(4)11-10-12(3)8-6-2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
IEVWHTVOIZEXCC-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCC(C)CCC |
SMILES canónico |
CCCCC(C)CCC(C)CCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



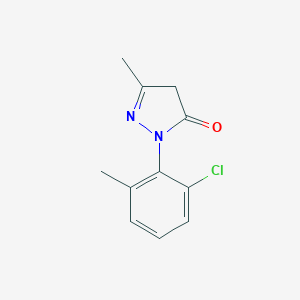
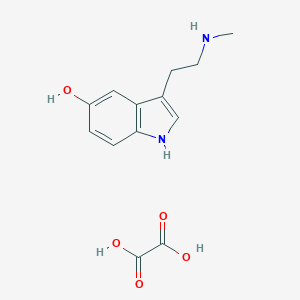
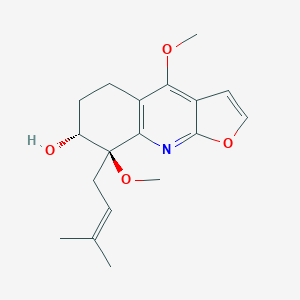
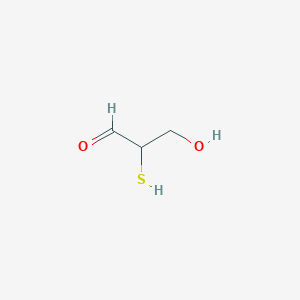
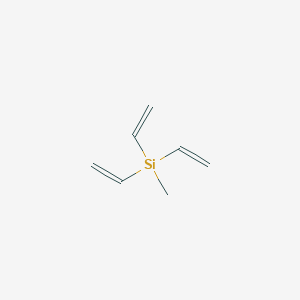
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
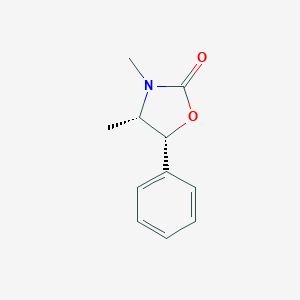
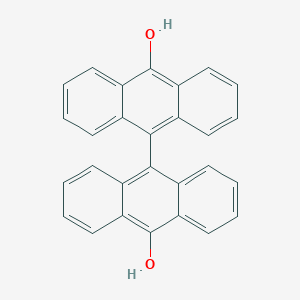
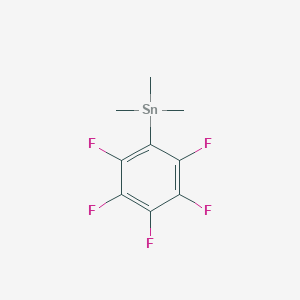
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
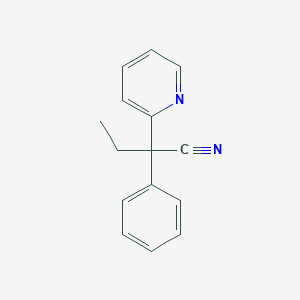
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
